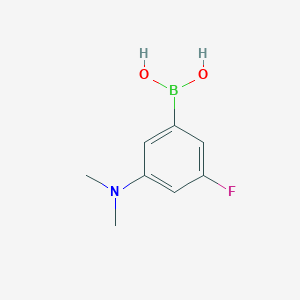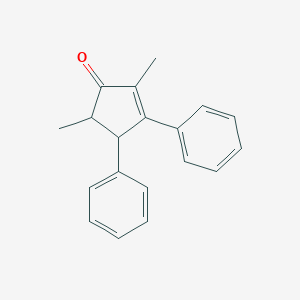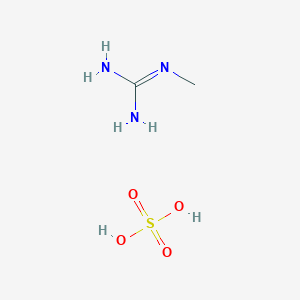![molecular formula C11H20N2O2 B6355478 (1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1433638-95-9](/img/structure/B6355478.png)
(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of this compound has been described in several studies. One method involves an epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters . This process involves 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic ring system with an amino group and a carboxylate group . The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m1/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 294.8±23.0 °C and a predicted density of 1.111±0.06 g/cm3 . The pKa value is predicted to be 10.33±0.20 .Aplicaciones Científicas De Investigación
TABC is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry, as a chiral auxiliary in asymmetric synthesis, and as a catalyst in organic synthesis. It has also been studied for its potential applications in drug design. TABC is also used in a variety of biochemical and physiological studies, including those related to enzyme kinetics and receptor binding.
Mecanismo De Acción
Target of Action
The primary targets of the compound “(1R,4R,6S)-tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate” are currently unknown. This compound belongs to the class of 2-azabicyclo[2.2.1]heptanes
Mode of Action
Compounds in the 2-azabicyclo[221]heptane class are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and covalent modification . The specific mode of action for this compound would depend on its target and the nature of the interaction.
Biochemical Pathways
2-azabicyclo[221]heptanes are known to be involved in a variety of biological processes, including signal transduction, enzymatic reactions, and cellular transport . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
The presence of the tert-butyl group and the bicyclic structure may also affect its metabolic stability .
Result of Action
Based on the known activities of other 2-azabicyclo[221]heptanes, it may have potential effects on cellular signaling, enzymatic activity, or transport processes .
Action Environment
The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the environment due to the presence of the amino group, which can accept or donate protons depending on the pH . Additionally, the compound’s stability and activity could be influenced by temperature and the presence of other molecules that may interact with it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TABC in lab experiments include its low cost, availability, and ease of use. Additionally, it is insoluble in water, making it ideal for a variety of reactions. The main limitation of TABC is its low solubility in common organic solvents, which can limit its use in some reactions.
Direcciones Futuras
The potential future directions for TABC include further research into its use as a chiral auxiliary, its use as a catalyst in organic synthesis, and its potential applications in drug design. Additionally, further research into its biochemical and physiological effects could yield valuable information about its potential use in medicine. Additionally, research into its solubility in different solvents could lead to new and improved methods of synthesis.
Métodos De Síntesis
TABC is typically synthesized through the reaction of t-butyl isocyanide and 2-azabicyclo[2.2.1]heptane-2-carboxylic acid. The reaction is carried out in a two-step process, first by reacting the two compounds in the presence of an acid catalyst to form the intermediate, followed by the addition of an aqueous solution of sodium hydroxide to the intermediate to form TABC. The reaction is usually carried out at room temperature, and the product can be isolated by filtration.
Propiedades
IUPAC Name |
tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLJVXLPYIOWOZ-HRDYMLBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@H]1C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


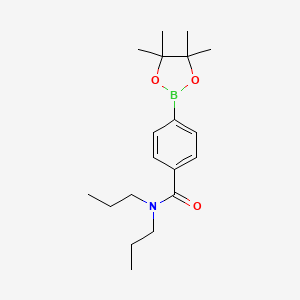

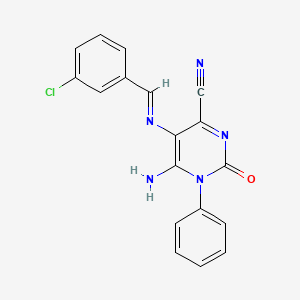

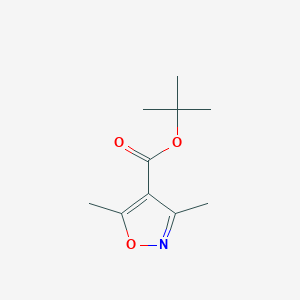
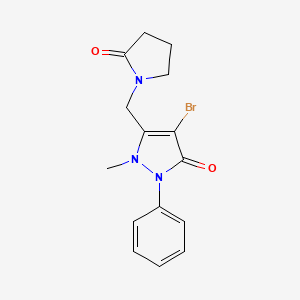

![3-Methoxy-1-(4-methoxyphenyl)-5-((4-methylphenyl)carbonyl)spiro[azetidine-4,3'-indoline]-2,6-dione](/img/structure/B6355468.png)
